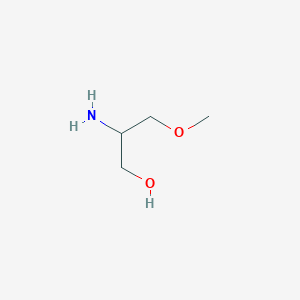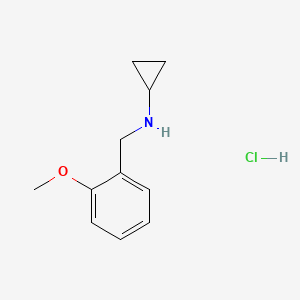
4-Hydrazinopyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydrazinopyrimidine (4-HP) is an organic compound with the molecular formula C4H6N4. It is a colorless, water-soluble solid that has been studied for its potential applications in a variety of scientific fields. 4-HP is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and polymers. It has also been studied for its potential applications in biochemistry, pharmacology, and medical research.
Scientific Research Applications
Antitumor Activity
- Synthesis of Antitumoral Derivatives: A series of 2-amino-6-(2-alkyl or arylidenehydrazinyl)-4-(dialkylamino)pyrimidine-5-carbonitriles were synthesized, showing inhibitory effects on a wide range of cancer cell lines at certain concentrations (Cocco et al., 2006).
- Apoptogenic Effect on Leukemia Cells: Some derivatives of thio- and hydrazine-pyrimidines showed cytotoxic activity and the ability to induce apoptosis in murine leukemia cells, suggesting potential in cancer chemotherapy (Gorneva et al., 2005).
Antimicrobial Activity
- Synthesis of Antibacterial Agents: Compounds synthesized from 4-hydrazinopyrimidine showed pronounced antimicrobial activity against various bacterial strains, with some compounds more potent than standard reference drugs (Mohamed et al., 2014).
- Derivatives with Antibacterial and Antifungal Properties: New derivatives of 1,2,4-triazolo[1,5-a]pyrimidines showed significant antibacterial and antifungal activities, comparable to ampicillin and fluconazole (Mostafa et al., 2008).
Synthesis of Novel Compounds
- Synthesis of Pyrazolo[3,4-d]pyrimidine and Pyrazolo[4,3-e][1,2,4]triazolo[3,4-c]pyrimidine Derivatives: These compounds were synthesized from isobutyrohydrazonoyl bromide and evaluated for their antibacterial and antitumor activities (Hassaneen et al., 2019).
Chemosensor Development
- Al3+ Chemosensor: A hydrazinopyrimidine-based Al3+ chemosensor demonstrated high sensitivity and biocompatibility, suggesting potential in biological applications (Das et al., 2018).
Transcriptional Inhibition in Tumor Cells
- Nucleoside Analogue as a Transcriptional Inhibitor: A nucleoside analogue derived from hydrazinopyrimidine showed properties of a general transcriptional inhibitor and induced potent apoptosis in human tumor cells, displaying antiangiogenic activity (Radhakrishnan & Gartel, 2006).
Safety and Hazards
The specific safety and hazards information for 4-Hydrazinopyrimidine is not detailed in the search results . For detailed safety and hazards information, it is recommended to refer to the Safety Data Sheet (SDS) of the compound or refer to specialized databases.
Relevant Papers
There are several papers related to this compound and its derivatives . For a comprehensive analysis, it is recommended to retrieve and review these papers.
Mechanism of Action
Target of Action
4-Hydrazinopyrimidine is a versatile compound with a broad spectrum of biological activities. It’s known that hydrazinopyrimidine derivatives can interact with various enzymes and proteins, influencing cellular functions .
Mode of Action
The exact mode of action of this compound is not fully understood. It’s believed that the compound interacts with its targets, leading to changes in their function. This interaction can result in a variety of effects, depending on the specific target and the cellular context .
Biochemical Pathways
This compound can potentially affect multiple biochemical pathways due to its broad range of biological activities. For instance, it’s known that pyrimidine derivatives can influence pathways related to DNA and RNA synthesis, lipid metabolism, and carbohydrate metabolism .
Result of Action
The molecular and cellular effects of this compound’s action can vary widely, depending on the specific targets and pathways it affects. Some hydrazinopyrimidine derivatives have shown antimicrobial, antifungal, and antioxidant activities . .
Biochemical Analysis
Biochemical Properties
4-Hydrazinopyrimidine plays a significant role in biochemical reactions. It is used as a starting compound to synthesize novel pyrimidine-2-thiol, pyrazole, and pyran derivatives .
Cellular Effects
The effects of this compound on cellular processes are not fully understood. It is known that the compound can influence cell function. For instance, it has been used to synthesize derivatives that have shown potent anti-inflammatory activities both in vitro and in vivo .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to react with other compounds to form new derivatives. For example, it can react with hydrazine hydrate to form 2-hydrazinylpyrimidine derivatives . These derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound can be used to synthesize other compounds that have shown potent anti-inflammatory and antioxidant activities .
Metabolic Pathways
It is known that the compound can react with other compounds to form new derivatives
properties
IUPAC Name |
pyrimidin-4-ylhydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4/c5-8-4-1-2-6-3-7-4/h1-3H,5H2,(H,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEQDFYXVYQLLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22930-71-8 |
Source


|
| Record name | 4-HYDRAZINOPYRIMIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-Methoxy-2-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2547297.png)
![3-cyano-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2547300.png)





![N-[1-(Oxolan-2-yl)ethyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide](/img/structure/B2547310.png)

![[5-(2-chlorophenyl)-3-isoxazolyl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2547312.png)

![2-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2547315.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2547319.png)